

# Application Notes and Protocols for the Extraction of Carnallite from Potash Ores

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## Compound of Interest

Compound Name: Carnallite

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## Introduction

**Carnallite** ( $\text{KCl} \cdot \text{MgCl}_2 \cdot 6\text{H}_2\text{O}$ ) is a significant source of potassium chloride (potash), a vital component in fertilizers, and a raw material for the production of magnesium metal. The extraction and purification of **carnallite** from potash ores are critical industrial processes that involve a series of physical and chemical separation techniques. This document provides detailed application notes and protocols for the primary methods of **carnallite** extraction, including leaching, crystallization, and flotation. The protocols are designed to be reproducible in a laboratory or pilot-plant setting.

## Core Extraction Methodologies

The selection of an appropriate extraction method for **carnallite** depends on the specific composition of the ore, particularly the content of sylvite (KCl), halite (NaCl), and insoluble slimes. The principal methods employed are:

- **Decomposition and Leaching:** This method involves the controlled addition of water or brine to the **carnallite** ore. This process selectively dissolves the magnesium chloride, leaving behind a solid potassium chloride product.[\[1\]](#)[\[2\]](#)
- **Fractional Crystallization:** This technique leverages the differential solubility of the various salts in the ore at different temperatures to separate them.[\[3\]](#) By carefully controlling the

temperature and concentration of the brine, selective crystallization of the desired salts can be achieved.

- Froth Flotation: Flotation is used to separate **carnallite** or sylvite from halite and other gangue minerals.[1][2][4][5] This process involves rendering the surface of the target mineral hydrophobic with specific reagents, allowing it to attach to air bubbles and float to the surface for collection.

## Data Presentation: Comparison of Extraction Techniques

The following tables summarize quantitative data from various studies on **carnallite** extraction, providing a comparative overview of the efficiency and conditions of different methods.

Table 1: Recovery and Purity Data for **Carnallite** Extraction Methods

Extraction Method	Feed Ore Composition	Key Reagents/Conditions	K <sub>2</sub> O Recovery (%)	Final Product Purity (% K <sub>2</sub> O)	Reference
Direct Flotation	43% Carnallite, 7.2% Sylvite, 43.2% Halite, 4.0% Insolubles	Armeen TD (amine collector), MRL-201 (slime blinder), Flotation Oil	81.6 (of solid phase KCl)	60.5	<a href="#">[1]</a>
Insoluble-Slimes Flotation	High-insoluble-slimes carnallite ore	Superfloc 127, Aeropromoter 870	73	59.1	<a href="#">[2]</a>
Direct Flotation (Continuous Unit)	High-insoluble-slimes carnallite ore	Amine collector	74.5	60.2	<a href="#">[6]</a>
Reverse Flotation	19.11% Sylvite, 17.13% Halite, 29.45% MgCl <sub>2</sub> , 0.32% CaCl <sub>2</sub>	Kimiaflot 619 (collector)	Not specified	NaCl reduced to 2.75%	<a href="#">[5]</a>

Table 2: Key Operating Parameters for Different Extraction Protocols

Parameter	Decomposition Leach	Fractional Crystallization	Direct Potash Flotation
Temperature	Ambient	25°C to 100°C	Ambient
Primary Reagent(s)	Fresh Water	None (temperature-driven)	Primary aliphatic amine (e.g., Armeen TD)
Slurry/Pulp Density	Not specified	Not applicable	23% solids
pH	Not specified	Not specified	Not specified
Conditioning Time	1 hour equilibrium	Not applicable	2 minutes with flocculant/blinder, 2 minutes with collector/oil
Reference	<a href="#">[1]</a>	<a href="#">[3]</a>	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Decomposition and Leaching of Carnallite Ore

This protocol describes a method to decompose **carnallite** and leach away the magnesium chloride, leaving a solid potassium chloride product.

Materials:

- Crushed **carnallite** ore
- Fresh water
- Stirring apparatus
- Filtration system (e.g., vacuum filter)
- Drying oven

#### Procedure:

- Place a known weight of crushed **carnallite** ore into a reaction vessel.
- Slowly add fresh water to the ore while stirring. A typical ratio is approximately 200 kg of water per metric ton of 43% **carnallite** ore.<sup>[1]</sup> The water should be added dropwise over a period of 3 hours to maintain control over the decomposition and minimize the dissolution of potassium chloride.<sup>[1]</sup>
- After the water addition is complete, allow the slurry to equilibrate for 1 hour with continuous stirring.<sup>[1]</sup>
- Separate the solid potassium chloride from the resulting brine using a filtration system.
- Wash the solid product with a minimal amount of cold water to remove any remaining brine.
- Dry the final potassium chloride product in an oven at a suitable temperature (e.g., 105°C) to a constant weight.

## Protocol 2: Fractional Crystallization for Potash and Potassium-Magnesium Fertilizers

This protocol is based on the temperature-dependent solubility differences of salts to achieve separation.<sup>[3]</sup>

#### Materials:

- Crushed **carnallite** ore
- Wash water
- Heating and evaporation apparatus
- Vacuum crystallization unit
- Centrifuge or filtration system

#### Procedure:

- Mix the crushed **carnallite** salt with wash water at 100°C to create a solution saturated with potassium.[3]
- Evaporate the solution to separate initial crystals.[3]
- Transfer the remaining hot solution to a vacuum crystallization unit and cool it to 25°C to induce further crystallization.[3]
- Separate the resulting crystal suspension into a crystalline product (potassium chloride) and mother liquor using a centrifuge or filtration system.[3]

## Protocol 3: Direct Flotation of Potash from Decomposed Carnallite Ore

This protocol outlines the steps for recovering potash from **carnallite** ore that has undergone a decomposition leach, particularly in the presence of insoluble slimes.[1]

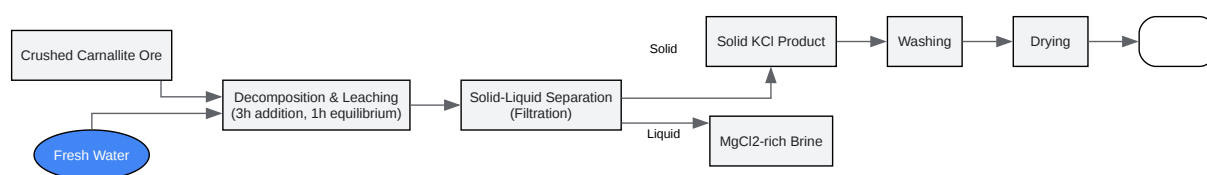
Materials:

- Decomposed **carnallite** ore (as from Protocol 1)
- Saturated brine solution (synthetic or plant-derived)
- Fagergren laboratory flotation cell
- High-molecular-weight, nonionic flocculant
- Insoluble slime blinder (e.g., MRL-201 guar gum)
- Primary aliphatic amine collector (e.g., Armeen TD) neutralized with HCl
- Flotation oil (e.g., Barrett's 634)
- pH meter and adjustment reagents (if necessary)

Procedure:

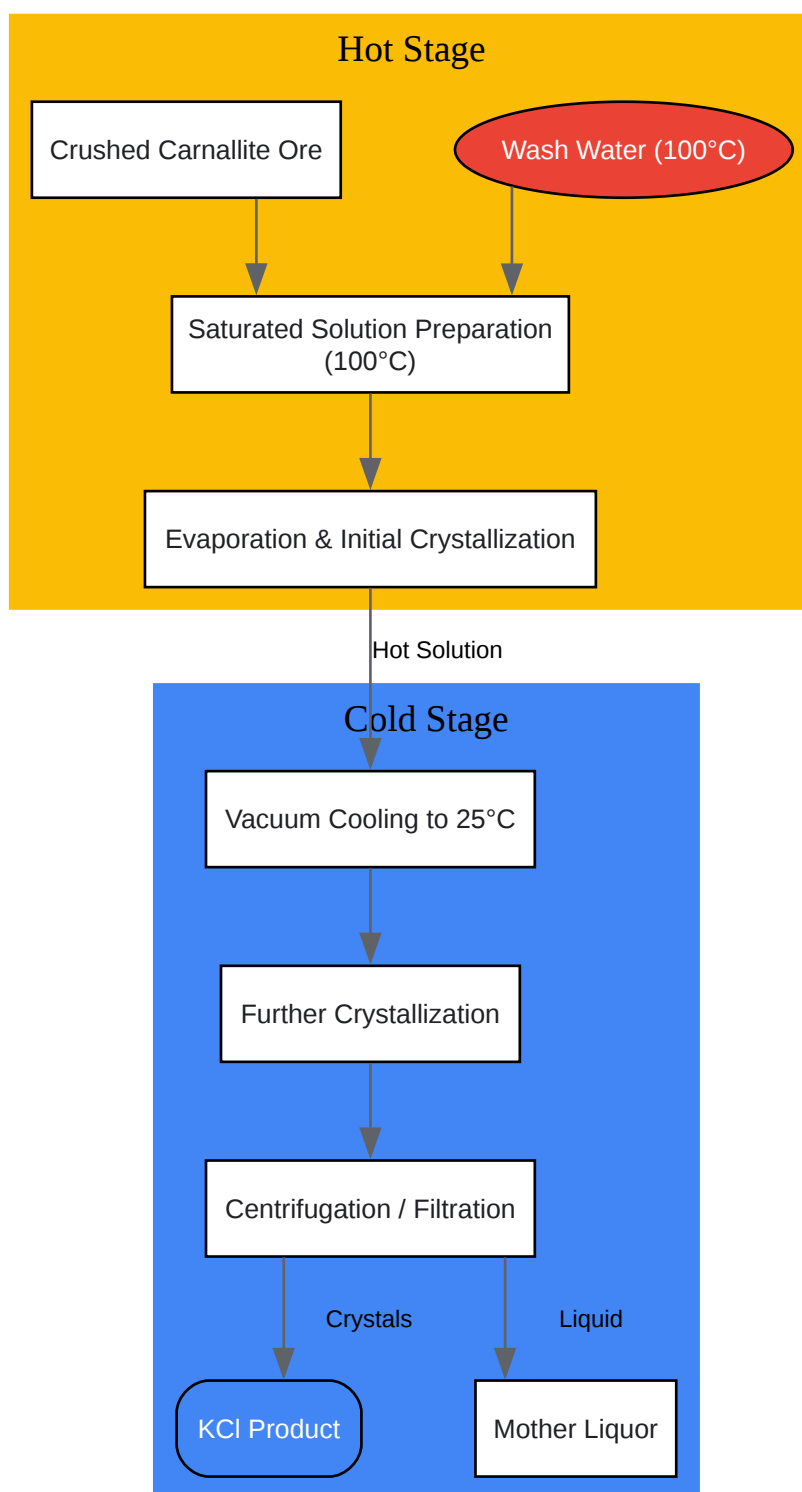
- Prepare a pulp by diluting the decomposed **carnallite** ore with a saturated brine solution to a pulp density of 23% solids in a Fagergren laboratory flotation cell.[1] A synthetic equilibrium brine for **carnallite** flotation may contain, in weight-percent, 1.6 K, 0.8 Na, and 6.5 Mg.[1]
- Condition the pulp for 2 minutes with a high-molecular-weight, nonionic flocculant and an insoluble slime blinder (e.g., 0.15 kg/ton flocculant and 0.8 kg/ton blinder).[1]
- Add the amine collector and flotation oil and condition the pulp for an additional 2 minutes (e.g., 0.4 kg/ton amine and an appropriate amount of oil).[1]
- Initiate flotation by introducing air into the cell and collect the froth, which is enriched in potassium chloride.
- The collected concentrate can be subjected to cleaner and recleaner flotation stages to improve its grade.
- The final concentrate is then filtered, washed, and dried. A final spray water leach with a solid-to-water ratio of 4:1 can be used to remove fine NaCl.[1]

## Visualizations



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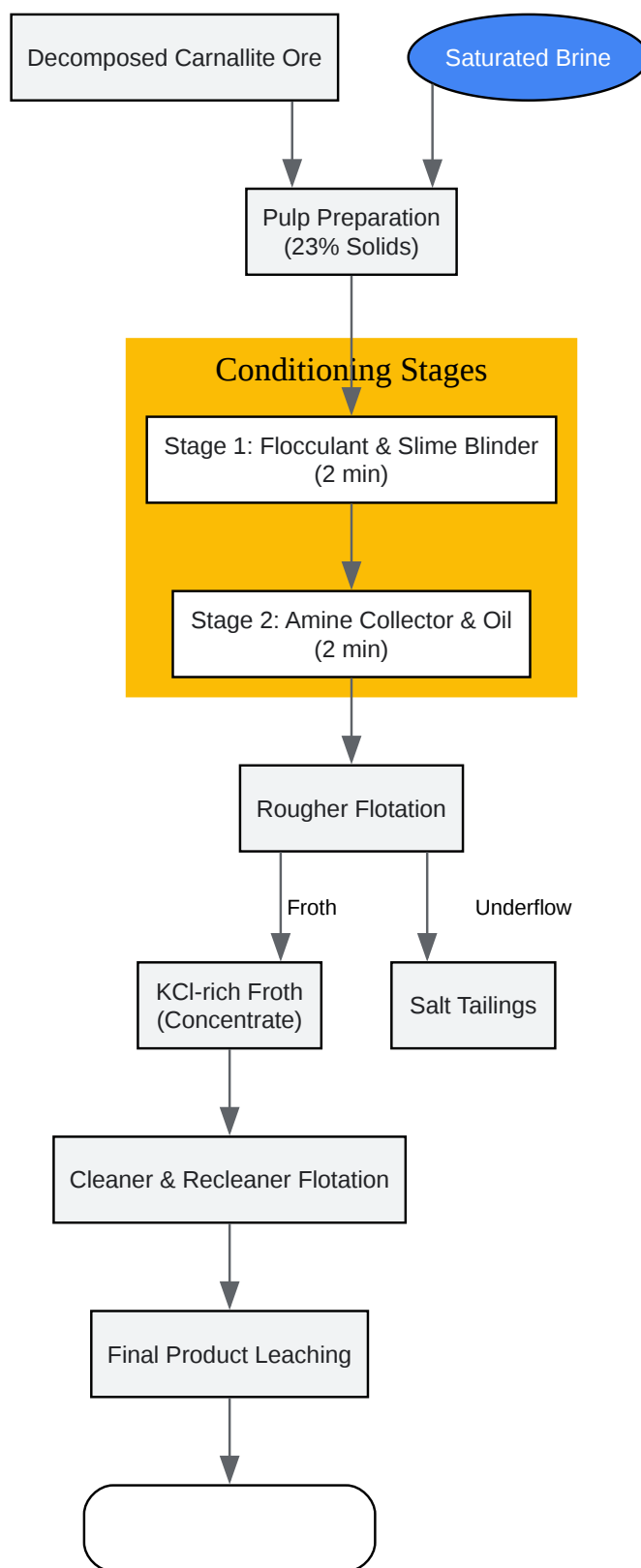
Caption: Workflow for **Carnallite** Decomposition and Leaching.



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Caption: Fractional Crystallization Process for Potash Production.





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Caption: Direct Potash Flotation Workflow.

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## References

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